molecular formula C21H15IO3 B590131 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone CAS No. 917379-97-6

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone

Cat. No.: B590131
CAS No.: 917379-97-6
M. Wt: 442.252
InChI Key: QQYOCPOGDNXRRN-UHFFFAOYSA-N
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Description

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone is an organic compound characterized by the presence of a benzodioxole ring system substituted with diphenyl groups and an iodoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone typically involves the iodination of a precursor compound, such as 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone. The iodination reaction can be carried out using reagents like sodium iodide (NaI) in the presence of a suitable solvent such as acetone or acetonitrile. The reaction conditions often include refluxing the mixture to ensure complete conversion of the chloro compound to the iodo compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azidoethanone derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl alcohol derivatives.

Scientific Research Applications

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The benzodioxole ring system and the iodoethanone moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone
  • 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
  • 7-Benzyloxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-H-1-benzopyran-4-one

Uniqueness

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile tool in biochemical research .

Properties

IUPAC Name

1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-2-iodoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYOCPOGDNXRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CI)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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